5-(1,3-Benzothiazol-2-yl)pentan-1-ol

Description

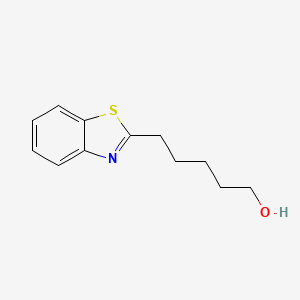

5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a benzothiazole derivative characterized by a benzothiazole moiety (a bicyclic aromatic system containing sulfur and nitrogen) linked via a pentyl chain to a terminal hydroxyl group. This structure combines the aromatic heterocyclic properties of benzothiazole with the hydrophilicity of an alcohol, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

91640-16-3 |

|---|---|

Molecular Formula |

C12H15NOS |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

5-(1,3-benzothiazol-2-yl)pentan-1-ol |

InChI |

InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2 |

InChI Key |

DSEWWHZFOSULRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of 5-(1,3-Benzothiazol-2-yl)pentanal or 5-(1,3-Benzothiazol-2-yl)pentanone.

Reduction: Formation of 5-(1,3-Benzothiazol-2-yl)pentan-1-amine.

Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)pentan-1-ol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of fluorescent materials and electroluminescent devices.

Industrial Chemistry: It serves as a precursor for the synthesis of other benzothiazole derivatives with various industrial applications

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The benzothiazole ring system is known to interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzothiazole core is a common scaffold in bioactive molecules. Below is a detailed comparison of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol with analogous compounds, focusing on structural variations, physicochemical properties, and inferred functional differences.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The hydroxyl group in this compound enhances hydrophilicity compared to its pentanoic acid analog, which has stronger hydrogen-bonding capacity due to the carboxylic acid group .

Biological Relevance: Benzothiazole derivatives like AS601245 and Cpd D exhibit kinase or phosphatase inhibitory activity, suggesting that this compound may also interact with similar enzymatic targets . The pentanol chain in the target compound could modulate membrane permeability compared to bulkier analogs like AS601245, which contains a pyridinylethylamine group .

Synthetic Utility: The simplicity of the pentanol-linked benzothiazole structure makes it a versatile intermediate for further functionalization, such as esterification or coupling reactions .

Research Findings and Limitations

- Structural Data : While X-ray crystallography data are available for simpler benzothiazole derivatives (e.g., 1-(1,3-Benzodioxol-5-yl)pentan-1-one in ), the absence of crystallographic data for this compound limits conformational analysis.

- Biological Activity: Evidence gaps exist regarding the target compound’s specific bioactivity.

Biological Activity

5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzothiazole derivatives with appropriate alkyl chains. The structural features of this compound significantly influence its biological activity. The presence of the benzothiazole moiety is critical for its interaction with biological targets.

2. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies where various derivatives were tested against a range of microbial strains, it was found that:

- Gram-positive bacteria : The compound demonstrated selective activity against strains such as Bacillus subtilis.

- Gram-negative bacteria : Limited activity was observed against Escherichia coli.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 128 |

This selective antimicrobial activity suggests potential for development as an antibacterial agent.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. In studies involving different cancer cell lines, the compound exhibited significant cytotoxic effects:

- Cell Lines Tested :

- Human lung cancer (NCI-H460)

- Liver cancer (HepG2)

- Colon cancer (HCT-116)

The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µmol/L) |

|---|---|

| NCI-H460 | 4.20 |

| HepG2 | 3.14 |

| HCT-116 | 3.61 |

These results indicate that the compound possesses moderate to potent anticancer properties, particularly against liver and lung cancer cell lines.

4. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. The ability to scavenge free radicals was evaluated using assays that measure lipid peroxidation inhibition:

Table 3: Antioxidant Activity of this compound

| Compound | Inhibition (%) |

|---|---|

| This compound | 91.2 |

| Trolox | 89.5 |

The compound displayed significant antioxidant activity, surpassing that of Trolox, a known antioxidant standard.

5. Case Studies and Research Findings

Recent studies have further elucidated the biological activities associated with benzothiazole derivatives:

- A study demonstrated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

- Another investigation highlighted the structure–activity relationship (SAR), emphasizing how modifications to the benzothiazole structure can enhance antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.